molecular formula C16H15ClN2O B15063994 3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one

Cat. No.: B15063994
M. Wt: 286.75 g/mol
InChI Key: VAIMTZZLMMOZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a chlorophenyl group, and a tolyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 3-chlorobenzaldehyde, p-toluidine, and chloroacetyl chloride in the presence of a base such as triethylamine can lead to the formation of the desired azetidinone. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the azetidinone ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted azetidinones with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amino, chlorophenyl, and tolyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one: Similar structure with a different position of the chlorine atom.

    3-Amino-4-(3-bromophenyl)-1-(p-tolyl)azetidin-2-one: Similar structure with a bromine atom instead of chlorine.

    3-Amino-4-(3-chlorophenyl)-1-(m-tolyl)azetidin-2-one: Similar structure with a different position of the tolyl group.

Uniqueness

3-Amino-4-(3-chlorophenyl)-1-(p-tolyl)azetidin-2-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl and p-tolyl groups provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-amino-4-(3-chlorophenyl)-1-(4-methylphenyl)azetidin-2-one

InChI

InChI=1S/C16H15ClN2O/c1-10-5-7-13(8-6-10)19-15(14(18)16(19)20)11-3-2-4-12(17)9-11/h2-9,14-15H,18H2,1H3

InChI Key

VAIMTZZLMMOZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.